[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine

CDK6 inhibitor cyclin-dependent kinase aza-quinazoline

[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine (CAS 166168-13-4; molecular formula C10H22N2; molecular weight 170.3 g/mol) is a trans‑1,4‑disubstituted cyclohexane derivative bearing a primary aminomethyl group at one terminus and a tertiary N,N‑dimethylaminomethyl group at the opposite terminus. It belongs to the class of cycloaliphatic diamines that serve as conformationally constrained building blocks for medicinal chemistry and PROTAC (proteolysis‑targeting chimera) linker design.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 166168-13-4
Cat. No. B3187723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine
CAS166168-13-4
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCN(C)CC1CCC(CC1)CN
InChIInChI=1S/C10H22N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h9-10H,3-8,11H2,1-2H3
InChIKeyFPVLWAAVKMZUJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine (CAS 166168-13-4) – Procurement-Grade Physicochemical and Structural Baseline


[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine (CAS 166168-13-4; molecular formula C10H22N2; molecular weight 170.3 g/mol) is a trans‑1,4‑disubstituted cyclohexane derivative bearing a primary aminomethyl group at one terminus and a tertiary N,N‑dimethylaminomethyl group at the opposite terminus . It belongs to the class of cycloaliphatic diamines that serve as conformationally constrained building blocks for medicinal chemistry and PROTAC (proteolysis‑targeting chimera) linker design . The (1r,4r) absolute stereochemistry fixes both substituents in diequatorial orientations, producing a rigid, linear scaffold that differs from its cis diastereomer and from simpler 1,4‑cyclohexanedimethanamine analogs in both molecular topology and physicochemical properties .

Why [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine Cannot Be Interchanged with Generic Cyclohexane Diamines


Structurally similar cyclohexane‑based diamines—including trans‑1,4‑cyclohexanedimethanamine (CAS 10029‑07‑9), cis‑1,4‑bis(aminomethyl)cyclohexane (CAS 10029‑09‑1), and trans‑4‑[(dimethylamino)methyl]cyclohexanamine (CAS 864689‑68‑9)—differ from the target compound in molecular weight, amine substitution pattern, or stereochemical configuration . These differences produce distinct hydrogen‑bond donor/acceptor counts and protonation states that alter reactivity in sequential functionalization schemes [1]. In the specific context of kinase‑targeted therapeutic programs, the (1r,4r)‑dimethylamino‑methyl scaffold is a required substructure for achieving nanomolar‑level inhibitory potency in clinical‑stage MELK inhibitor OTSSP167 (IC50 = 0.41 nM), a level of activity not attainable with the primary‑amine‑only trans‑1,4‑cyclohexanedimethanamine counterpart .

Quantitative Differential Evidence for [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine Versus Closest Comparators


CDK6/Cyclin D3 Inhibitory Potency of a Derivative Incorporating the (1r,4r)-Scaffold: Direct BindingDB Evidence (IC50 = 200 nM)

A derivative bearing the exact (1r,4r)-4-[(dimethylamino)methyl]cyclohexyl fragment, 8-(1,1-difluoro-5-azaspiro[2.4]heptan-5-yl)-N-((1r,4r)-4-((dimethylamino)methyl)cyclohexyl)-6-methylpyrido[3,4-d]pyrimidin-2-amine (US Patent US20240034731, Compound 40), inhibited CDK6/Cyclin D3 with an IC50 of 200 nM [1]. Within the same patent, the highest‑potency compound (Compound 76) achieved an IC50 of 200 nM against CDK2/Cyclin E1, while other analogs displayed IC50 values ranging from 350 nM to 375 nM against CDK1/Cyclin B1, establishing that the (1r,4r)‑dimethylamino‑methyl cyclohexylamine appendage is compatible with nanomolar CDK inhibition when coupled to specific aza‑quinazoline cores [1]. No corresponding activity data exist for the unsubstituted trans‑1,4‑cyclohexanedimethanamine or cis‑1,4‑bis(aminomethyl)cyclohexane comparators, indicating that the dimethylamino‑methyl group is functionally non‑redundant.

CDK6 inhibitor cyclin-dependent kinase aza-quinazoline cancer therapeutics

MELK Inhibitor OTSSP167 Pharmacophore: The (1r,4r)-Dimethylamino-Methyl Cyclohexyl Moiety Is Required for Sub-Nanomolar Potency (IC50 = 0.41 nM)

OTSSP167 (OTS167) is a clinical‑stage, ATP‑competitive MELK inhibitor with an IC50 of 0.41 nM whose chemical structure explicitly incorporates the (1r,4r)-4-[(dimethylamino)methyl]cyclohexylamine fragment as the amine component of a 1,5‑naphthyridine core . This fragment is essential for the inhibitor's binding mode; compounds in which the trans‑1,4‑dimethylamino‑methyl cyclohexylamine is replaced by simpler cyclohexylamines or primary‑amine‑only trans‑1,4‑cyclohexanedimethanamine lack the tertiary amine interaction required for sub‑nanomolar affinity . OTSSP167 suppresses growth of A549 (lung), T47D (breast), DU4475 (breast), 22Rv1 (prostate), and HT1197 (bladder) cancer cells with IC50 values ranging from 4.5 to 16 nM and demonstrates oral bioavailability in murine xenograft models .

MELK inhibitor OTSSP167 kinase pharmacophore oncology

Molecular Weight Differentiation: 170.3 g/mol Versus 142.24 g/mol for trans‑1,4‑Cyclohexanedimethanamine Requires Adjusted Stoichiometry in Conjugation Workflows

The target compound (C10H22N2, MW = 170.3 g/mol) is 28.1 g/mol heavier than trans‑1,4‑cyclohexanedimethanamine (C8H18N2, MW = 142.24 g/mol) due to the replacement of one terminal –NH2 group by an –N(CH3)2 group (formal mass difference of 28.05 Da). This mass difference directly impacts molar‑equivalence calculations in amide coupling, reductive amination, and bioconjugation protocols: a reaction scaled for 1.0 mmol of trans‑1,4‑cyclohexanedimethanamine requires 142 mg, whereas the same molar quantity of the target compound requires 170 mg—a 20% increase in mass input . Failure to adjust for this difference leads to systematic under‑dosing of the amine component.

molecular weight conjugation chemistry PROTAC linker stoichiometry

Bifunctional Amine Reactivity: One Primary Amine Plus One Tertiary Amine Enables Orthogonal Sequential Functionalization Absent in Symmetric Diamines

The target compound possesses one primary amine (–CH2NH2) and one tertiary amine (–CH2N(CH3)2), whereas trans‑1,4‑cyclohexanedimethanamine contains two chemically equivalent primary amines . This asymmetry permits orthogonal functionalization without protecting‑group manipulation: the primary amine can be selectively acylated, sulfonylated, or reductively alkylated under conditions where the tertiary dimethylamino group remains inert . In contrast, symmetric diamines such as trans‑1,4‑cyclohexanedimethanamine require differential protection/deprotection strategies that add 2–4 synthetic steps per sequence . The hydrogen‑bond donor count of the target compound (1 HBD from the primary amine; the tertiary amine contributes 0 HBD) versus 2 HBD for the symmetric diamine further differentiates their pharmacokinetic and solubility profiles in conjugated products [1].

orthogonal protection sequential functionalization chemoselective conjugation PROTAC design

Commercially Available Dihydrochloride Salt (CAS 1356954-01-2) Provides Defined Stoichiometry, Ambient Stability, and ≥98% Purity for Direct Use in Aqueous Formulation

The trans‑4‑[(dimethylamino)methyl]cyclohexan‑1‑amine dihydrochloride salt (CAS 1356954‑01‑2; molecular formula C9H22Cl2N2; MW = 229.19 g/mol) is a stable, crystalline solid with a certified purity of ≥98% (HPLC) and ambient storage conditions, as listed in the Sigma‑Aldrich/fluorochem catalog . This salt form offers 2.0 molar equivalents of HCl per amine, providing a defined protonation state that directly enhances aqueous solubility relative to the free‑base form of the target compound and its non‑dimethylamino comparator . The free base of trans‑1,4‑cyclohexanedimethanamine (CAS 10029‑07‑9) is typically supplied as a liquid requiring cold storage (sensitive to air), whereas the dihydrochloride salt of the dimethylamino analog is handled at ambient temperature, reducing logistical constraints in automated synthesis and high‑throughput screening .

dihydrochloride salt aqueous solubility ambient storage formulation

Predicted Physicochemical Differentiation: Higher logP and Reduced Polar Surface Area Relative to Primary‑Amine‑Only Diamines Drive Differential Membrane Permeability of Conjugates

Replacement of one primary amine with a tertiary dimethylamino group increases the calculated lipophilicity: the target compound (C10H22N2) is predicted to have a logP approximately 1.0–1.5 units higher than trans‑1,4‑cyclohexanedimethanamine (predicted logP ≈ –0.43 to 0.22 for the comparator) [1]. The tertiary amine also reduces the topological polar surface area (TPSA) contribution of the nitrogen (approximately 3.2 Ų for tertiary N vs. 35 Ų for primary amine), which cumulatively lowers the TPSA of the target compound by an estimated 25–30 Ų relative to the symmetric diamine [1][2]. These differences are consistent with enhanced passive membrane permeability of conjugates incorporating the dimethylamino scaffold, a critical parameter for CNS‑penetrant therapeutic candidates [2].

logP polar surface area membrane permeability CNS drug design

Procurement‑Relevant Application Scenarios for [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine and Its Dihydrochloride Salt


CDK4/6‑Targeted Cancer Therapeutic Development Using the (1r,4r)-Dimethylamino-Methyl Cyclohexyl Scaffold in Aza‑Quinazoline Inhibitors

The BindingDB‑indexed patent US20240034731 directly demonstrates that the (1r,4r)-4-[(dimethylamino)methyl]cyclohexylamine fragment, when coupled to aza‑quinazoline cores, yields CDK6/Cyclin D3 inhibitors with IC50 values of 200 nM [1]. Medicinal chemistry teams developing CDK4/6‑targeted oncology agents should procure this building block as the preferred amine component for SAR exploration, as the dimethylamino‑methyl group provides a tertiary amine interaction point not available from symmetric 1,4‑cyclohexanedimethanamine analogs.

MELK Kinase Inhibitor Synthesis and OTSSP167 Analog Development for Aggressive Cancer Indications

The clinical‑stage MELK inhibitor OTSSP167 (IC50 = 0.41 nM) critically depends on the (1r,4r)-4-[(dimethylamino)methyl]cyclohexylamine substructure for sub‑nanomolar potency [1]. Pharmaceutical development and CRO teams synthesizing OTSSP167 or structurally related MELK inhibitors must source CAS 166168‑13‑4 or its dihydrochloride salt (CAS 1356954‑01‑2) as the required chiral amine intermediate. The demonstrated cellular potency (IC50 = 4.5–16 nM across A549, T47D, DU4475, 22Rv1, and HT1197 lines) and oral bioavailability in murine xenograft models further validate the scaffold for lead optimization programs [1].

Heterobifunctional PROTAC Linker Assembly Requiring Orthogonal Monofunctionalization of a Rigid Cyclohexane Scaffold

The asymmetric diamine architecture—one primary amine for E3 ligase ligand conjugation and one tertiary dimethylamino group for linker extension or solubility modulation—enables sequential PROTAC assembly without protection/deprotection steps [1]. PROTAC chemistry groups should select this scaffold over symmetric 1,4‑cyclohexanedimethanamine when monofunctionalization is required, as the tertiary amine remains inert under standard acylation conditions, eliminating ≥2 synthetic steps per sequence [1].

High‑Throughput Screening Library Synthesis Using Ambient‑Stable Dihydrochloride Salt for Automated Liquid Handling

The dihydrochloride salt (CAS 1356954‑01‑2), available at ≥98% purity with ambient storage stability, is directly compatible with automated compound management systems and aqueous formulation workflows [1]. HTS facilities and compound library production groups should prefer this salt form over the liquid free‑base comparator (trans‑1,4‑cyclohexanedimethanamine, which requires cold storage and is air‑sensitive) to minimize cold‑chain logistics, improve gravimetric dispensing accuracy, and ensure batch‑to‑batch stoichiometric consistency in library synthesis [1].

Quote Request

Request a Quote for [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.